The compound is cataloged under the CAS number 1353987-83-3 and has various synonyms including 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid. It falls under the broader category of amino acids and their derivatives, which are crucial in biochemical processes and pharmaceutical applications .
The synthesis of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid can be achieved through several methods, typically involving the formation of the pyrrolidine ring followed by functionalization to introduce the benzyloxycarbonyl group and acetic acid moiety.
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and purification steps like column chromatography to isolate the final product with high purity .
The molecular structure of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid features:
The compound's stereochemistry is critical; it possesses a chiral center at the pyrrolidine ring, which influences its pharmacodynamics and pharmacokinetics .
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic applications .
The mechanism of action for ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid primarily revolves around its role as a building block in peptide synthesis. Once incorporated into peptides, it may influence biological pathways by modulating receptor interactions or enzyme activities.
These mechanisms are crucial for understanding how modifications to this compound might enhance its efficacy as a therapeutic agent .
The physical and chemical properties of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid include:
These properties are essential for determining how the compound behaves under different conditions, influencing formulation strategies for drug delivery .
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid has several applications in scientific research and pharmaceuticals:
These applications highlight the compound's versatility and importance in medicinal chemistry and biochemistry .
Pyrrolidine ring construction serves as the foundational step in synthesizing this target molecule, with the Stork enamine reaction and intramolecular reductive amination emerging as predominant methodologies. The Stork approach typically initiates with allylglycine derivatives, utilizing secondary amine nitrogen as a nucleophile for intramolecular Michael addition. This cyclization proceeds under mild basic conditions (e.g., potassium carbonate in acetonitrile) at 40-50°C, yielding the pyrrolidine scaffold with moderate to high diastereoselectivity [1]. Optimization studies demonstrate that microwave irradiation (100°C, 30 minutes) significantly enhances reaction efficiency and stereoselectivity compared to conventional thermal methods [10].
Protecting group strategies are paramount for regioselective functionalization. The benzyloxycarbonyl (Z) group serves as the standard amine protector due to its orthogonal stability against acids and bases relative to tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Strategic implementation involves installing the Z-group early on 4-aminobutyraldehyde precursors prior to cyclization or post-ring formation via carbamate coupling using benzyl chloroformate. Critical optimization findings include:
Final N-alkylation employs bromoacetic acid derivatives, with tert-butyl bromoacetate preferred to avoid O-alkylation side products. Deprotection under acidic conditions (TFA/DCM, 1:1) yields the target acetic acid functionality. A comprehensive comparison of coupling agents reveals significant yield variations:
Table 1: Coupling Agent Efficiency for Acetic Acid Moiety Installation
Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
TBTU | DIPEA | DMF | 1.5 | 88 | 98.5 |
DCC/HOBt | NMM | THF | 3 | 72 | 95.2 |
CDI | None | DCM | 4 | 65 | 92.1 |
EDC/HOAt | DIPEA | ACN | 2 | 85 | 97.3 |
Achieving high enantiomeric excess (ee) at the C3 position presents the central synthetic challenge. Three principal methodologies dominate: chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolution. Evans oxazolidinone auxiliaries demonstrate exceptional stereodirecting capability when attached to the linear precursor before cyclization. The auxiliary-controlled enolate alkylation using (S)-4-benzyl-2-oxazolidinone provides the desired (S)-configuration with >98% de after ring-closing metathesis and subsequent hydrogenation [1] [7].
Catalytic asymmetric hydrogenation of dehydroproline derivatives offers a more atom-economic route. Ru-(BINAP) complexes catalyze the reduction of Z-protected 3,4-dehydropyrrolidine-1-carboxylic acid in methanol at 50 bar H₂, achieving 94-96% ee. Critical parameters include:
Enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired (R)-enantiomer from racemic N-acetyl precursors. This kinetic resolution achieves 49% conversion (theoretical maximum) with 99% ee for the remaining (S)-enantiomer after 24 hours at 30°C in phosphate buffer (pH 7.0) [3] [10]. The Z-group remains intact throughout this process due to its non-hydrolyzable carbamate linkage.
Table 2: Stereoselective Synthesis Performance Metrics
Method | Key Catalyst/Auxiliary | ee (%) | Yield (%) | Scale Limitation |
---|---|---|---|---|
Evans Auxiliary Alkylation | (S)-4-Benzyl-2-oxazolidinone | >98 | 76 | Multi-gram |
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP | 96-98 | 85 | Industrial |
Enzymatic Resolution | CAL-B immobilized | 99 | 45* | Pilot scale |
*Theoretical maximum yield for resolution = 50%
The choice between solution-phase and solid-phase synthesis significantly impacts scalability, purification efficiency, and overall yield. Solution-phase synthesis follows traditional linear steps starting from L-aspartic acid derivatives through sequential protection, reduction, cyclization, and functionalization. While suitable for kilogram-scale production, this approach accumulates impurities requiring multiple chromatographic purifications, culminating in 35-40% overall yield for five steps [1] [4].
Solid-phase peptide synthesis (SPPS) using trityl chloride resin revolutionizes manufacturing efficiency. The process initiates with immobilizing Fmoc-(S)-3-amino-pyrrolidine onto swelled resin via nucleophilic substitution (DCM/DMF, DIPEA, 2 hours). Following Fmoc deprotection (20% piperidine/DMF), on-resin N-alkylation employs bromoacetic acid activated by TBTU/DIPEA (1 hour). Final cleavage with mild acid (1% TFA/DCM) liberates the product with exceptional purity (>95% by HPLC) without chromatographic purification. Key advantages include:
Economic analysis reveals that despite higher resin costs, SPPS reduces overall production expenses by 40% at multi-100g scales due to reduced solvent consumption, labor, and purification materials. Continuous-flow adaptations further enhance solid-phase productivity, enabling full automation and real-time reaction monitoring [5] [10].
Table 3: Scalability Comparison Between Synthesis Platforms
Parameter | Solution-Phase | Solid-Phase (Trityl Resin) |
---|---|---|
Overall Yield (5 steps) | 35-40% | 60-65% |
Typical Purity (HPLC) | 92-95% | 95-98% |
Chromatography Required | 3-4 steps | None |
Maximum Demonstrated Scale | 10 kg | 100 g (batch) |
Solvent Consumption (L/kg) | 1200 | 600 |
Estimated COG/kg (USD) | 12,000 | 7,200 |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3